molecular formula C17H18N7NaO2 B12875342 Sodium 4-((1,5-dimethyl-1H-pyrazol-3-yl)amino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxylate

Sodium 4-((1,5-dimethyl-1H-pyrazol-3-yl)amino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxylate

Cat. No.: B12875342
M. Wt: 375.4 g/mol
InChI Key: OADQHKKMHPHNSK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 4-((1,5-dimethyl-1H-pyrazol-3-yl)amino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxylate is a complex organic compound that features a unique combination of pyrazole and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-((1,5-dimethyl-1H-pyrazol-3-yl)amino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and imidazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include various chlorides and amines, and the reactions are often carried out in solvents like dichloromethane or tetrahydrofuran under nitrogen atmosphere .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-((1,5-dimethyl-1H-pyrazol-3-yl)amino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The conditions for these reactions can vary widely but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like alkyl or aryl groups .

Mechanism of Action

The mechanism by which Sodium 4-((1,5-dimethyl-1H-pyrazol-3-yl)amino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to form stable complexes with these targets, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and imidazole derivatives, such as:

Uniqueness

What sets Sodium 4-((1,5-dimethyl-1H-pyrazol-3-yl)amino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxylate apart is its unique combination of functional groups and ring structures. This combination provides a distinct set of chemical and biological properties that can be leveraged for various applications .

Properties

Molecular Formula

C17H18N7NaO2

Molecular Weight

375.4 g/mol

IUPAC Name

sodium;7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxylate

InChI

InChI=1S/C17H19N7O2.Na/c1-5-24-11(17(25)26)7-10-14-13(18-8-22(14)3)15(20-16(10)24)19-12-6-9(2)23(4)21-12;/h6-8H,5H2,1-4H3,(H,25,26)(H,19,20,21);/q;+1/p-1

InChI Key

OADQHKKMHPHNSK-UHFFFAOYSA-M

Canonical SMILES

CCN1C(=CC2=C3C(=C(N=C21)NC4=NN(C(=C4)C)C)N=CN3C)C(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.